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molecular formula C7H10N2 B2943657 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine CAS No. 38666-30-7

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine

Cat. No. B2943657
M. Wt: 122.171
InChI Key: FYDYYNBALSEMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04024271

Procedure details

Reacting 3-hydroxymethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine with cysteamine hydrochloride by the procedure of Example 1 gives 3-[2-aminoethyl)thiomethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC[C:3]1[N:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:6]2=[CH:5][N:4]=1.Cl.NCCS>>[CH:5]1[N:4]=[CH:3][N:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:6]=12 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=NC=C2N1CCCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCS

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1N=CN2C1CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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